4-Amino-2-chloropyrimidine
Overview
Description
4-Amino-2-chloropyrimidine is an organic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyrimidine ring. This compound is a white to light yellow crystalline powder and is known for its versatility in various chemical applications .
Mechanism of Action
Target of Action
4-Amino-2-chloropyrimidine is a chloroaminoheterocyclic compound It’s known that the chlorine atom and the amino group on the molecule can participate in chemical reactions within the molecule .
Mode of Action
The electron configuration of this compound allows it to have good reactivity in organic synthesis . The chlorine atom in its structure is a good electrophile due to its high electronegativity, making it easily attacked by nucleophiles, thereby undergoing nucleophilic substitution reactions .
Biochemical Pathways
It’s known that this compound can be used as a biological material or organic compound for life science-related research .
Pharmacokinetics
It’s known that the optical properties and pharmacokinetic properties of this substance have been studied using optical spectroscopy, fluorescence spectroscopy, and molecular modeling techniques .
Result of Action
This compound is an important pharmaceutical and pesticide intermediate . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . Furthermore, this compound itself can also be used as a pesticide alone, and has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
Action Environment
This compound and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment, so they have broad application prospects in agricultural production . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of 4-Amino-2-chloropyrimidine. One common method involves the amination of 2-chloropyrimidine. This reaction typically uses ammonia or amines under specific conditions to introduce the amino group at the 4-position of the pyrimidine ring . Another method involves the reduction of 2-chloro-4-nitropyrimidine, where the nitro group is reduced to an amino group .
Industrial Production Methods: Industrial synthesis often employs the chlorination of 2-aminopyrimidine followed by selective amination. This process involves the use of chlorinating agents such as phosphorus pentachloride and subsequent reaction with ammonia or amines . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Uses oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Employs reducing agents like iron powder in acetic acid.
Major Products:
Nucleophilic Substitution: Produces substituted pyrimidines with various functional groups.
Oxidation: Forms nitro derivatives.
Reduction: Yields different amine derivatives.
Scientific Research Applications
4-Amino-2-chloropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2,4-Diamino-6-chloropyrimidine
- 2-Chloropyrimidine
Comparison: 4-Amino-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. For example, 2-Amino-4-chloropyrimidine has the amino and chloro groups at different positions, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDZVNGCNTELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323289 | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-50-9 | |
Record name | 7461-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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